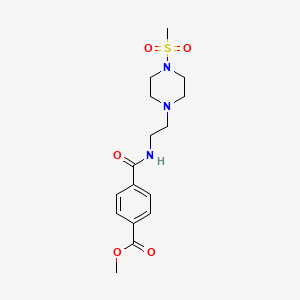

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a series of fused-pyrimidine derivatives were prepared and evaluated for their agonistic activities against human GPR119 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial activities . For instance, a compound was identified as a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Activity

These compounds have also been assessed for their COX inhibitory and anti-inflammatory activities . They showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Cyclooxygenase-2 Inhibitors

A novel series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Anticancer Drugs

New pyrrolo[2,1-f][1,2,4]triazines were designed, leading to the discovery of a compound that is a selective PI3Kα inhibitor . This compound could potentially be used as an anticancer drug .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various targets such asEquilibrative Nucleoside Transporters (ENTs) and PI3Ks pathway . These targets play a crucial role in nucleotide synthesis, regulation of adenosine function, chemotherapy, and various human cancers .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, some analogues of the compound have shown inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound may affect the biochemical pathways associated with its targets. For example, if the compound interacts with ENTs, it could influence the nucleotide synthesis and regulation of adenosine function . If the compound targets the PI3Ks pathway, it could impact various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways. For instance, if the compound inhibits ENTs, it could potentially disrupt nucleotide synthesis and regulation of adenosine function . If the compound interacts with the PI3Ks pathway, it could potentially influence various cellular processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and presence of other molecules. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C . These conditions could potentially affect the compound’s stability and hence its action.

Eigenschaften

IUPAC Name |

methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODLOEIACLDEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781071.png)

![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2781073.png)

![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline](/img/structure/B2781074.png)

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)